molecular formula C3H9ClN2O2 B2550361 2-(aminooxy)-N-methylacetamide hydrochloride CAS No. 157128-61-5

2-(aminooxy)-N-methylacetamide hydrochloride

Cat. No.: B2550361
CAS No.: 157128-61-5
M. Wt: 140.57
InChI Key: ROSDMBMGGNVZTK-UHFFFAOYSA-N
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Description

2-(aminooxy)-N-methylacetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an aminooxy group and a methylacetamide moiety, making it a versatile reagent in organic synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminooxy)-N-methylacetamide hydrochloride typically involves the reaction of aminooxyacetic acid with N-methylacetamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound. The process involves the following steps:

    Formation of Aminooxyacetic Acid: This can be synthesized by the reaction of hydroxylamine with chloroacetic acid.

    Reaction with N-methylacetamide: Aminooxyacetic acid is then reacted with N-methylacetamide in the presence of hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(aminooxy)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.

Major Products Formed

    Oxime Derivatives: Formed through oxidation reactions.

    Amine Derivatives: Resulting from reduction reactions.

    Substituted Derivatives: Produced via nucleophilic substitution reactions.

Scientific Research Applications

2-(aminooxy)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of oxime and amine derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter levels.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(aminooxy)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, thereby inhibiting enzyme activity. This property is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic Acid: Shares the aminooxy functional group and is used as an enzyme inhibitor.

    N-methylacetamide: Contains the methylacetamide moiety and is used in peptide synthesis.

Uniqueness

2-(aminooxy)-N-methylacetamide hydrochloride is unique due to the combination of the aminooxy and methylacetamide groups, which confer distinct reactivity and biological activity. This makes it a valuable tool in both chemical synthesis and biochemical research.

Properties

IUPAC Name

2-aminooxy-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c1-5-3(6)2-7-4;/h2,4H2,1H3,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSDMBMGGNVZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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